(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the reaction of 2-aminothiazole with glyoxylic acid. The reaction is carried out under acidic conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
Starting Materials: 2-aminothiazole and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Isolation: Crystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it can inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer research, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid with similar biological activities.
2-Amino-4-thiazoleacetic acid: Another thiazole derivative with comparable properties.
Uniqueness
This compound is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C5H5N3O3S |
---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10) |
InChI Key |
URGSBEYHHRKMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)O |
Synonyms |
2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid 2-ATHIAA |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.